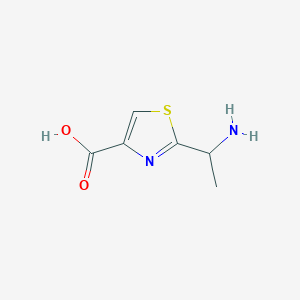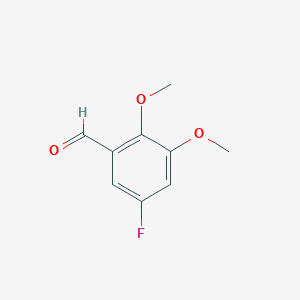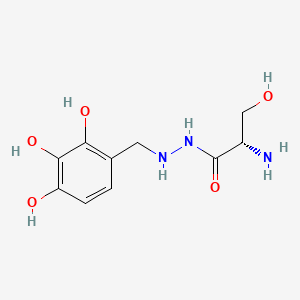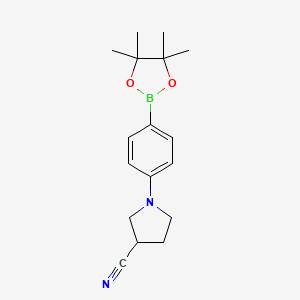
N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring, with an ethyl group and a propanamide moiety attached.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Propanamide Moiety: The final step involves the acylation of the tetrahydroquinoline derivative with propanoyl chloride or a similar reagent to form the propanamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions: N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted tetrahydroquinoline derivatives.
科学研究应用
N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide can be compared with other similar compounds, such as:
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide: This compound has a similar tetrahydroquinoline core but with an acetamide group instead of a propanamide group.
Diethyl cis- and trans-(4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates: These compounds have a phosphonate group attached to the tetrahydroquinoline core.
Quinoline Derivatives: Compounds with a quinoline core, which is an oxidized form of the tetrahydroquinoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroquinoline derivatives.
属性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide |
InChI |
InChI=1S/C14H20N2O/c1-2-15-14(17)8-7-11-9-10-16-13-6-4-3-5-12(11)13/h3-6,11,16H,2,7-10H2,1H3,(H,15,17) |
InChI 键 |
LCMZHJWGDKAQPM-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)CCC1CCNC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)



![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)
![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)



![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
